
6-Amino-N-(6-aminotrimethylhexyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-N-(6-aminotrimethylhexyl)hexanamide is a chemical compound with the molecular formula C15H33N3O It is characterized by the presence of two amino groups and a hexanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-(6-aminotrimethylhexyl)hexanamide typically involves the reaction of hexanamide with an appropriate amine under controlled conditions. One common method involves the use of a reductive amination process, where hexanamide is reacted with 6-aminotrimethylhexylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to achieve high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-N-(6-aminotrimethylhexyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
6-Amino-N-(6-aminotrimethylhexyl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Amino-N-(6-aminotrimethylhexyl)hexanamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexanamide: Lacks the trimethylhexyl group, making it less hydrophobic.
N-(6-Aminotrimethylhexyl)hexanamide: Similar structure but with different substitution patterns.
Hexanamide derivatives: Various derivatives with different functional groups.
Uniqueness
6-Amino-N-(6-aminotrimethylhexyl)hexanamide is unique due to the presence of both amino groups and the trimethylhexyl moiety. This combination imparts specific chemical and physical properties, such as increased hydrophobicity and potential for multiple interactions with biological targets. These features make it a valuable compound for diverse applications in research and industry.
Propriétés
Numéro CAS |
93951-41-8 |
|---|---|
Formule moléculaire |
C15H33N3O |
Poids moléculaire |
271.44 g/mol |
Nom IUPAC |
6-amino-N-(7-amino-2,3-dimethylheptan-2-yl)hexanamide |
InChI |
InChI=1S/C15H33N3O/c1-13(9-6-8-12-17)15(2,3)18-14(19)10-5-4-7-11-16/h13H,4-12,16-17H2,1-3H3,(H,18,19) |
Clé InChI |
LGXKDXAXCUDCPF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCN)C(C)(C)NC(=O)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


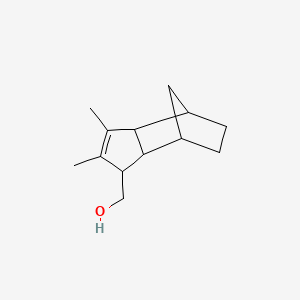
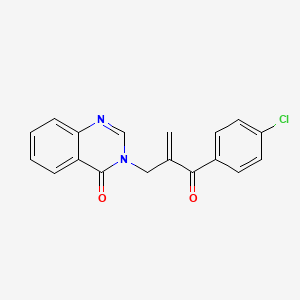

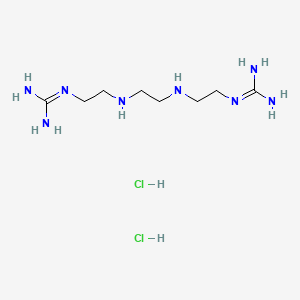
![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
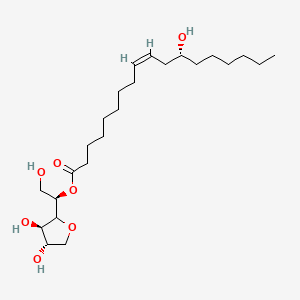


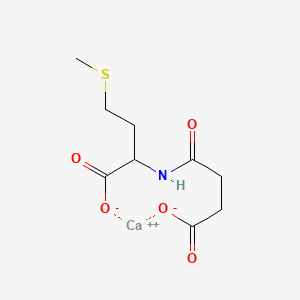
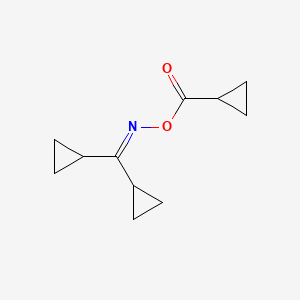
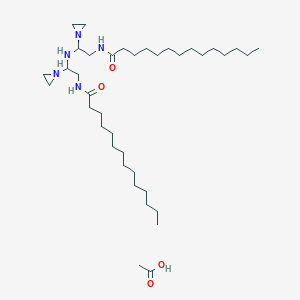
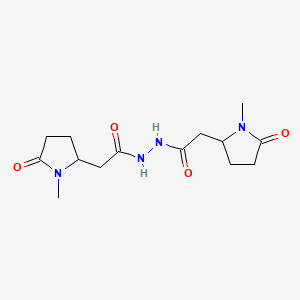
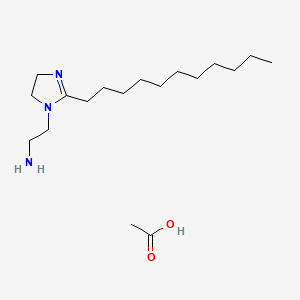
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
